molecular formula C17H11Cl2NO B3022076 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 103914-62-1

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B3022076
CAS RN: 103914-62-1
M. Wt: 316.2 g/mol
InChI Key: JQNFHBQUZOMYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves reactions like iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H11Cl2NO . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, quinoline derivatives are known to undergo various reactions. For instance, they can participate in oxidative dehydrogenation reactions to afford quinolines . They can also undergo deoxygenation reactions mediated by visible light .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.19 . Detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride has been used in the synthesis of various heterocyclic compounds. For instance, it was involved in the chlorination of 3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinolines at specific positions, which is significant in the study of aromatic heterocycles (Kutkevichus, Sherenas, & Poshyunas, 1974).
  • It has been utilized in the conversion of carboxyl groups to trichloromethyl groups in the quinoline series, highlighting its role in modifying quinoline structures for diverse applications (Takahashi & Mitsuhashi, 1977).

Reaction Mechanisms and Derivatives

  • Studies have also explored its reaction mechanisms, such as its interaction with diketene, leading to the formation of specific quinoline derivatives. These studies provide insights into the chemical behavior and potential applications of quinoline compounds (Kato & Yamanaka, 1964).

Structural and Optical Properties

  • The compound's involvement in the synthesis of derivatives like 4H-pyrano quinolines and their thin films has been examined. These studies contribute to the understanding of the structural and optical properties of quinoline derivatives, which can have implications in material science and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Novel Compound Synthesis

  • The compound plays a role in the synthesis of novel structures like imidazo and pyrimido quinolines. These syntheses contribute to the development of new chemical entities with potential applications in various fields of chemistry (Kwon & Isagawa, 1973).

Application in Material Science

  • It has been used in the study of transition metal complexes of quinoline carboxylic acids, highlighting its utility in material science, particularly in the coloring and stabilization of polymers like poly(vinyl chloride) and polystyrene (Allan & Carson, 1992).

Safety and Hazards

The safety data sheet (SDS) for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNFHBQUZOMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199421
Record name 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103914-62-1
Record name 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103914-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.4 g of 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid, 100 ml of thionyl chloride, and 200 ml of toluene was stirred and heated under reflux for 1.5 hr. The reaction mixture was then concentrated in vacuo, the residue was treated with more toluene, and the mixture again concentrated in vacuo. The residue was recrystallized from 300 ml of heptane to give 17.7 g of the above-named compound as a yellow solid.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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